molecular formula C14H22N2O8 B016285 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine CAS No. 4515-24-6

2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine

Cat. No. B016285
CAS RN: 4515-24-6
M. Wt: 346.33 g/mol
InChI Key: DKGKXBJJPLBTOQ-DHGKCCLASA-N
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Description

2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine is a key intermediate in glycopeptide synthesis. It plays a significant role in the synthesis of various glycopeptide derivatives and has been extensively studied for its chemical reactions and properties.

Synthesis Analysis

The synthesis of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosylamine has been improved to provide a better yield and purity. The dimerization of this compound has been studied, showing the formation of β,⨿ and α,β dimers, with a probable mechanism involving an acyclic immonium ion intermediate (Paul & Korytnyk, 1978).

Molecular Structure Analysis

Structural studies using 360-MHz proton magnetic resonance spectroscopy have been conducted on derivatives of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine. These studies provide insights into the pyranose ring conformation and the characteristic geminal coupling constants for glycosidic linkages (Dorland et al., 1977).

Chemical Reactions and Properties

2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine undergoes various chemical reactions, including glycosylation and dimerization. These reactions are crucial for the synthesis of complex glycopeptides and glycoconjugates. The compound's ability to form different dimers and its reactivity towards glycosylation agents have been detailed in various studies (Paul & Korytnyk, 1978).

Physical Properties Analysis

The physical properties of 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine, such as solubility and crystallinity, play a significant role in its synthesis and application in further chemical reactions. Although specific studies on the physical properties were not highlighted, these properties are critical for the compound's handling and reactivity in laboratory settings.

Chemical Properties Analysis

The chemical properties of 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine, including its reactivity, stability, and interaction with various reagents, are fundamental to its use in synthesizing glycopeptides and related compounds. Its reactivity towards different glycosylation conditions and the formation of dimers are essential for understanding its behavior in synthetic pathways (Paul & Korytnyk, 1978).

Scientific Research Applications

Synthesis and Chemical Properties

  • Glycopeptide Derivatives Synthesis : This compound has been utilized in synthesizing glycopeptide derivatives, particularly in the preparation of bis(2-acetamido-2-deoxy-d-glucopyranosyl)amines (Bolton, Hough, & Khan, 1966). These glycopeptide derivatives have significant implications in biochemical research and pharmaceutical applications.
  • Improved Synthesis Techniques : Research has focused on improving the synthesis of this compound, which is key in glycopeptide synthesis. Studies have also examined its dimerization as a model for biological system activities (Paul & Korytnyk, 1978).
  • Affinity Chromatography Applications : The compound has been used in the preparation of Sepharose-bound derivatives for affinity chromatography, aiding in the purification of specific proteins like wheat germ agglutinin (Lotan, Gussin, Lis, & Sharon, 1973).

Biomedical and Pharmacological Research

  • Potential Metabolic Inhibitors : Derivatives of this compound have been synthesized as potential metabolic inhibitors of cellular-membrane glycoconjugates, showing inhibitory effects on certain cancer cells (Paul, Bernacki, & Korytnyk, 1980).
  • Solid-Phase Synthesis of Glycopeptides : It's been used in solid-phase synthesis of glycopeptides, particularly for O-glycosylating resin-bound protected peptides, which is a crucial step in the synthesis of complex biological molecules (Hollósi et al., 1991).

Molecular Biology and Biochemistry

  • Enzyme Activity Studies : This compound's derivatives have been used to study the irreversible inhibition of certain enzymes, such as human and boar N-acetyl-β-D-hexosaminidase, providing insights into enzyme mechanisms and potential therapeutic targets (Shul'man, Lakhtina, & Khorlin, 1977).

Organic Chemistry and Material Science

  • Synthesis of Complex Organic Compounds : Research has been conducted on the synthesis of complex organic compounds such as S-linked glucosaminyl-4-thiohex-2-enopyranosides, demonstrating the versatility of this compound in organic synthesis (Kroutil, Černý, Trnka, & Buděšínský, 2001).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . It has a hazard statement of H302 . The storage temperature is −20°C .

Future Directions

The compound has significant potential in the biomedical sector, showcasing remarkable attributes that render it indispensable to the advancement of pharmaceuticals targeting a multitude of ailments . It is expected to continue playing a crucial role in the development of novel pharmaceuticals.

properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O8/c1-6(17)16-11-13(23-9(4)20)12(22-8(3)19)10(24-14(11)15)5-21-7(2)18/h10-14H,5,15H2,1-4H3,(H,16,17)/t10-,11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGKXBJJPLBTOQ-DHGKCCLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1N)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine

Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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